molecular formula C14H16ClF3O B1324241 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane CAS No. 890043-21-7

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Cat. No.: B1324241
CAS No.: 890043-21-7
M. Wt: 292.72 g/mol
InChI Key: KNVAUEYSCBGRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a chlorine atom, and a heptane chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane typically involves the reaction of 4-trifluoromethylbenzaldehyde with a chlorinated heptane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-oxo-1-(4-fluorophenyl)heptane
  • 7-Chloro-1-oxo-1-(4-methylphenyl)heptane
  • 7-Chloro-1-oxo-1-(4-chlorophenyl)heptane

Uniqueness

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

7-chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAUEYSCBGRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642272
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890043-21-7
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890043-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.